
3-(Aminomethyl)thian-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)thian-4-ol is an organic compound with the molecular formula C6H13NOS It is a thian-4-ol derivative with an aminomethyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)thian-4-ol can be achieved through several methods. One common approach involves the reaction of thian-4-ol with formaldehyde and ammonia. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Another method involves the use of acrylonitrile as a starting material. The acrylonitrile undergoes a series of reactions, including hydrolysis and reduction, to form this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. Additionally, the use of catalysts can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thian-4-ol moiety to thiane.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various aminomethyl-substituted thian-4-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)thian-4-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thian-4-ol moiety can undergo redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)thian-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Aminomethyl)thian-4-thiol: Contains a thiol group instead of a hydroxyl group.
3-(Aminomethyl)thian-4-amine: Contains an additional amino group.
Uniqueness
3-(Aminomethyl)thian-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for hydrogen bonding, while the aminomethyl group provides nucleophilic properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H13NOS |
|---|---|
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
3-(aminomethyl)thian-4-ol |
InChI |
InChI=1S/C6H13NOS/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-4,7H2 |
InChI-Schlüssel |
PGHMFGFVMIXSMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(C1O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
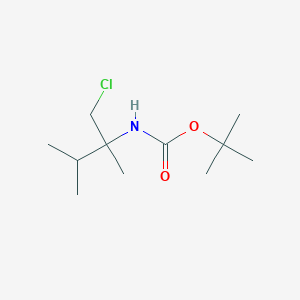
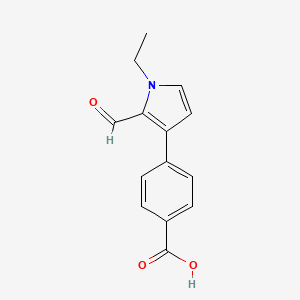
![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
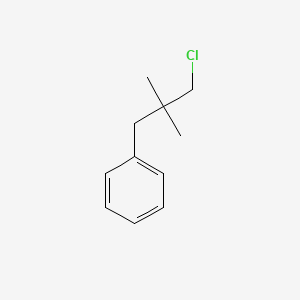

![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
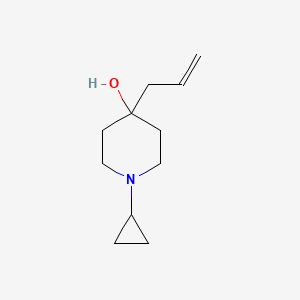
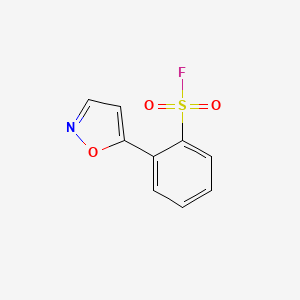
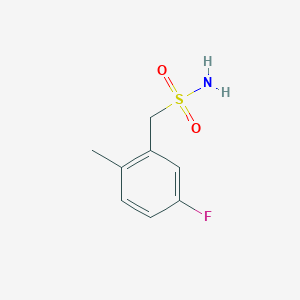

![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)
